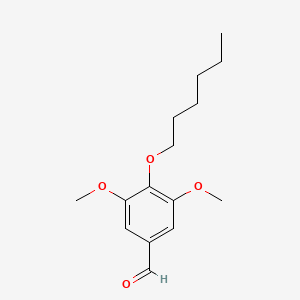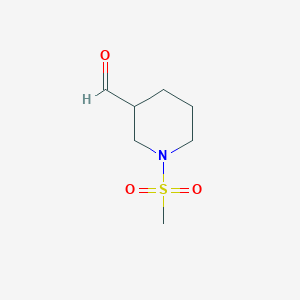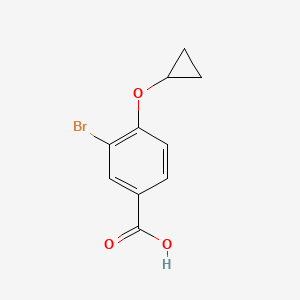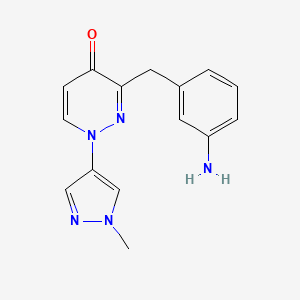
4-(hexyloxy)-3,5-dimethoxyBenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexyloxy)-3,5-dimethoxyBenzaldehyde is an organic compound belonging to the class of aromatic aldehydes It features a benzene ring substituted with hexyloxy and dimethoxy groups, along with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hexyloxy)-3,5-dimethoxyBenzaldehyde typically involves the alkylation of 3,5-dimethoxybenzaldehyde with hexyloxy groups. One common method is the Williamson ether synthesis, where 3,5-dimethoxybenzaldehyde is reacted with hexyloxy halide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexyloxy)-3,5-dimethoxyBenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and hexyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base or catalyst.
Major Products Formed
Oxidation: 4-(Hexyloxy)-3,5-dimethoxybenzoic acid.
Reduction: 4-(Hexyloxy)-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Hexyloxy)-3,5-dimethoxyBenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals, including fragrances, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(hexyloxy)-3,5-dimethoxyBenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hexyloxy and dimethoxy groups may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution.
Comparación Con Compuestos Similares
Similar Compounds
4-Hexylresorcinol: A phenolic compound with similar hexyloxy substitution, known for its antiseptic properties.
4-(Hexyloxy)phenylazo]benzoic acid: An azo compound with hexyloxy substitution, used in optical switching applications.
Uniqueness
4-(Hexyloxy)-3,5-dimethoxyBenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both hexyloxy and dimethoxy groups can influence its solubility, stability, and interactions with other molecules, making it a versatile compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C15H22O4 |
|---|---|
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
4-hexoxy-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H22O4/c1-4-5-6-7-8-19-15-13(17-2)9-12(11-16)10-14(15)18-3/h9-11H,4-8H2,1-3H3 |
Clave InChI |
NOKFACHNZFXTGH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C=C(C=C1OC)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)
![4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13884695.png)
![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)

